6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, a triazine ring substituted with a trifluoromethoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The 3-chlorophenyl group is introduced via nucleophilic substitution reactions.
Triazine Ring Formation: The triazine ring is formed through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the triazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.
Substitution: The compound can undergo various substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies related to its biological activity, including its effects on various cellular pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the triazine ring may interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine feature piperazine rings and are used in psychiatric medications.
Triazine Derivatives: Compounds like atrazine and simazine are triazine-based herbicides.
Uniqueness
6-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trifluoromethoxyphenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H21ClF3N7O |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N-methyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21ClF3N7O/c1-26-18-28-19(27-15-5-7-17(8-6-15)33-21(23,24)25)30-20(29-18)32-11-9-31(10-12-32)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H2,26,27,28,29,30) |
InChI Key |
RPYXPDFYECWATJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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